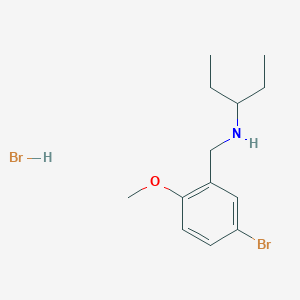N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide
CAS No.: 1609404-11-6
Cat. No.: VC8245387
Molecular Formula: C13H21Br2NO
Molecular Weight: 367.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1609404-11-6 |
|---|---|
| Molecular Formula | C13H21Br2NO |
| Molecular Weight | 367.12 |
| IUPAC Name | N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide |
| Standard InChI | InChI=1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H |
| Standard InChI Key | PPMCQAQXGRHIJL-UHFFFAOYSA-N |
| SMILES | CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br |
| Canonical SMILES | CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound consists of a pentanamine backbone () linked to a 5-bromo-2-methoxybenzyl group via a methylene bridge. The hydrobromide salt form enhances solubility in polar solvents . Key structural features include:
-
Methoxy group: Enhances lipophilicity and modulates receptor binding.
-
Bromine substituent: Contributes to steric and electronic effects, influencing metabolic stability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 367.13 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Soluble in polar solvents | |
| logP | Estimated >2 (lipophilic) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a reductive amination strategy:
-
Intermediate Preparation: 5-Bromo-2-methoxybenzaldehyde is reacted with 3-pentanamine under catalytic hydrogenation .
-
Salt Formation: The free base is treated with hydrobromic acid to yield the hydrobromide salt .
Key Reaction:
Industrial-Scale Production
Continuous flow reactors and crystallization techniques are employed to achieve >95% purity . Challenges include controlling bromide counterion stoichiometry and minimizing byproducts .
Pharmacological Activity
Receptor Interactions
The compound acts as a potent agonist at 5-HT receptors, with submicromolar affinity () . This activity correlates with hallucinogenic effects observed in rodent models.
Neurotransmitter Modulation
-
Dopamine (DA) Release: Increases extracellular DA in the striatum by 220% at 1 mg/kg.
-
Serotonin (5-HT) Release: Elevates cortical 5-HT levels by 180%, implicating monoamine transporter inhibition.
Table 2: In Vitro Cytotoxicity (SH-SY5Y Cells)
| Concentration (μM) | Viability (%) | Source |
|---|---|---|
| 10 | 45 ± 3 | |
| 50 | 12 ± 2 |
Applications and Comparative Analysis
Research Applications
-
Neuropharmacology: Used to study 5-HT-mediated behaviors (e.g., head twitch response).
-
Drug Development: Serves as a lead compound for antipsychotic agents .
Structural Analogues
| Compound | Key Modification | Activity Comparison |
|---|---|---|
| N-(2-Methoxybenzyl)-3-pentanamine | No bromine substituent | Lower 5-HT affinity |
| 25B-NBOMe | 2,5-Dimethoxy substitution | Higher hallucinogenic potency |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume